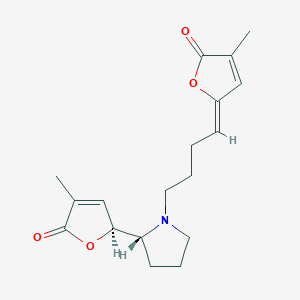
Rel-(Z)-3-methyl-5-(4-((R)-2-((S)-4-methyl-5-oxo-2,5-dihydrofuran-2-yl)pyrrolidin-1-yl)butylidene)furan-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(Z)-3-methyl-5-(4-(®-2-((S)-4-methyl-5-oxo-2,5-dihydrofuran-2-yl)pyrrolidin-1-yl)butylidene)furan-2(5H)-one is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure includes a furanone ring, a pyrrolidine moiety, and a butylidene side chain, which contribute to its diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(Z)-3-methyl-5-(4-(®-2-((S)-4-methyl-5-oxo-2,5-dihydrofuran-2-yl)pyrrolidin-1-yl)butylidene)furan-2(5H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Furanone Ring: The furanone ring can be synthesized through the cyclization of a suitable precursor, such as a 4-methyl-5-oxo-2,5-dihydrofuran derivative, under acidic or basic conditions.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the furanone intermediate.
Formation of the Butylidene Side Chain: The butylidene side chain is typically introduced through a Wittig reaction, where a phosphonium ylide reacts with the furanone intermediate to form the desired (Z)-alkene configuration.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-(Z)-3-methyl-5-(4-(®-2-((S)-4-methyl-5-oxo-2,5-dihydrofuran-2-yl)pyrrolidin-1-yl)butylidene)furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the saturation of the alkene moiety.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Ammonia (NH₃), thiols (RSH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.
Applications De Recherche Scientifique
Rel-(Z)-3-methyl-5-(4-(®-2-((S)-4-methyl-5-oxo-2,5-dihydrofuran-2-yl)pyrrolidin-1-yl)butylidene)furan-2(5H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new pharmaceuticals and agrochemicals.
Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Industrial Applications: The compound’s unique reactivity makes it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Rel-(Z)-3-methyl-5-(4-(®-2-((S)-4-methyl-5-oxo-2,5-dihydrofuran-2-yl)pyrrolidin-1-yl)butylidene)furan-2(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Rel-(Z)-3-methyl-5-(4-(®-2-((S)-4-methyl-5-oxo-2,5-dihydrofuran-2-yl)pyrrolidin-1-yl)butylidene)furan-2(5H)-one can be compared with similar compounds, such as:
Furanone Derivatives: Compounds with similar furanone rings but different substituents, which may exhibit different reactivity and biological activity.
Pyrrolidine Derivatives: Molecules containing pyrrolidine rings with various side chains, affecting their chemical and biological properties.
Alkene-Containing Compounds: Other compounds with (Z)-alkene configurations, which may have different stability and reactivity profiles.
The uniqueness of Rel-(Z)-3-methyl-5-(4-(®-2-((S)-4-methyl-5-oxo-2,5-dihydrofuran-2-yl)pyrrolidin-1-yl)butylidene)furan-2(5H)-one lies in its specific combination of structural features, which confer distinct chemical reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C18H23NO4 |
|---|---|
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
(5Z)-3-methyl-5-[4-[(2R)-2-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]pyrrolidin-1-yl]butylidene]furan-2-one |
InChI |
InChI=1S/C18H23NO4/c1-12-10-14(22-17(12)20)6-3-4-8-19-9-5-7-15(19)16-11-13(2)18(21)23-16/h6,10-11,15-16H,3-5,7-9H2,1-2H3/b14-6-/t15-,16+/m1/s1 |
Clé InChI |
HSICZNIIIPFAAO-RWENTQQKSA-N |
SMILES isomérique |
CC1=C[C@H](OC1=O)[C@H]2CCCN2CCC/C=C\3/C=C(C(=O)O3)C |
SMILES canonique |
CC1=CC(OC1=O)C2CCCN2CCCC=C3C=C(C(=O)O3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


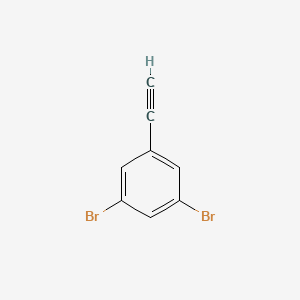
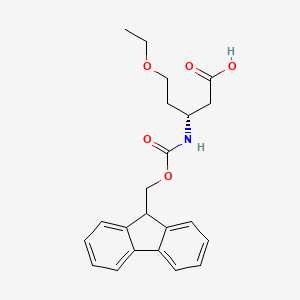
![3-Bromo-2-methylpyrrolo[1,2-a]pyrimidine](/img/structure/B12828174.png)
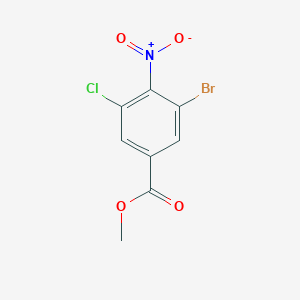
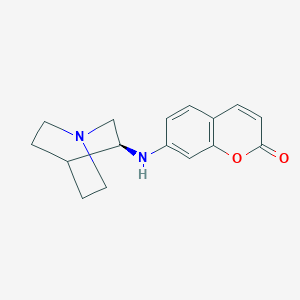
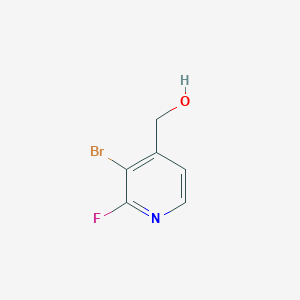
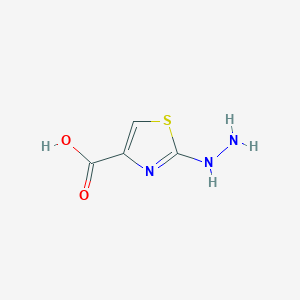
![Bis[(3,4-dicarboxylic anhydride)phenyl] terephthalate](/img/structure/B12828211.png)
![tert-Butyl 3-[(1S)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate](/img/structure/B12828221.png)
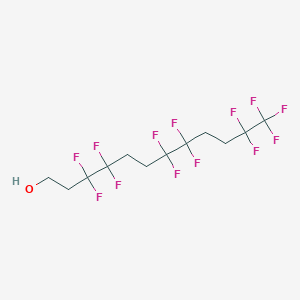
![1-(Imidazo[1,5-a]pyridin-6-yl)ethan-1-one](/img/structure/B12828230.png)
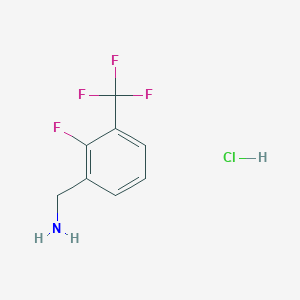
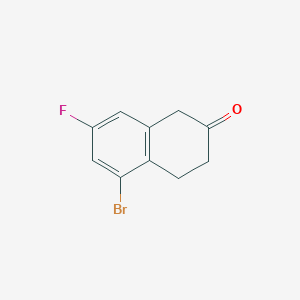
![3-(3-Chloro-2,5,6-trifluoropyridin-4-yl)-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B12828244.png)
